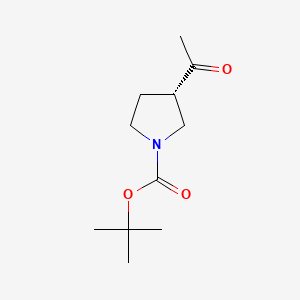

(S)-3-Acetyl-1-Boc-pyrrolidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737936 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374673-89-8 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of S 3 Acetyl 1 Boc Pyrrolidine As a Key Intermediate in Drug Discovery and Development

Synthesis of Novel Pharmaceutical Agents and Bioactive Molecules

The strategic importance of (S)-3-Acetyl-1-Boc-pyrrolidine is demonstrated by its application in the synthesis of various classes of bioactive molecules, from kinase inhibitors for inflammatory diseases and cancer to antagonists of chemokine receptors involved in metastasis.

Inhibitors of Spleen Tyrosine Kinase (Syk) for Inflammatory Diseases

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. nih.govmdpi.com Its function is central to mediating inflammatory responses, making it an attractive therapeutic target for autoimmune and inflammatory conditions. nih.gov this compound has been utilized as a key reagent in the synthesis of pyridopyrazine compounds, which have been identified as novel and selective inhibitors of Syk. nih.gov

In the pursuit of new treatments for inflammatory diseases, researchers have developed pyrrolopyrazine-based Syk inhibitors. biointerfaceresearch.com The synthesis of these complex molecules leverages intermediates derived from the pyrrolidine (B122466) scaffold. Detailed structure-activity relationship (SAR) studies led to the discovery of several potent and selective pyrrolopyrazine inhibitors. However, further progression of this specific series was halted due to unexpected toxicity observed in mouse models, highlighting the challenges in drug development even when potent inhibitors are identified. biointerfaceresearch.com

Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disorders (e.g., Obesity, Type-2 Diabetes)

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, catalyzing the rate-limiting step of converting acetyl-CoA to malonyl-CoA. nih.govnih.gov There are two main isoforms in mammals, ACC1 and ACC2, which have become significant targets for therapies aimed at treating metabolic disorders such as obesity, type-2 diabetes, and non-alcoholic fatty liver disease (NAFLD). nih.govscienceandtechnology.com.vn

The pyrrolidine ring, a core feature of this compound, is integral to the design of certain ACC inhibitors. Research into novel ACC1 inhibitors has led to the development of a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives. nih.gov Structure-activity relationship studies on this scaffold identified a promising compound, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (compound 1k), which demonstrated potent ACC1 inhibition and good cellular potency. nih.gov This compound also showed favorable bioavailability in mouse pharmacokinetic studies and, upon oral administration, significantly reduced malonyl-CoA concentrations in xenograft tumors, underscoring the therapeutic potential of this scaffold in oncology and metabolic diseases. nih.gov

CXCR4 Chemokine Receptor Antagonists for Antimetastatic Activity

The chemokine receptor CXCR4 and its ligand CXCL12 play a crucial role in cancer metastasis, guiding cancer cells to organs where the ligand is highly expressed. mdpi.comrcsb.org Consequently, blocking this interaction with CXCR4 antagonists is a promising strategy for developing antimetastatic therapies. nih.govnih.gov The pyrrolidine scaffold is a key structural element in a novel class of CXCR4 antagonists.

Researchers have designed and synthesized a series of potent CXCR4 antagonists based on a pyrrolidine framework, starting from intermediates like this compound. nih.gov Extensive structural optimization led to the identification of a lead compound, designated as compound 46 , which exhibits high binding affinity to the CXCR4 receptor and effectively inhibits CXCL12-induced cellular signaling. nih.govnih.gov Furthermore, compound 46 significantly reduced cancer cell migration in laboratory assays and demonstrated marked efficacy in a mouse model of cancer metastasis. nih.govnih.gov

Table 1: Properties of Pyrrolidine-Based CXCR4 Antagonist (Compound 46)

| Property | Value | Reference |

|---|---|---|

| CXCR4 Binding Affinity (IC₅₀) | 79 nM | nih.govnih.gov |

| Calcium Flux Inhibition (IC₅₀) | 0.25 nM | nih.govnih.gov |

| Molecular Weight (MW) | 367 | nih.gov |

| LogD₇.₄ | 1.12 | nih.gov |

Dual Kinase Inhibitors (e.g., BRAF(V600E) and VEGFR2 Kinases)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy. nih.govnih.gov Similarly, the BRAF(V600E) mutation is a known driver in several cancers, making it another key therapeutic target. The development of dual inhibitors that can target both pathways is an area of active research.

Heterocyclic scaffolds are central to the design of kinase inhibitors. nih.gov Specifically, structures incorporating pyridine, quinoline, and pyridazine (B1198779) have been developed as potent VEGFR-2 inhibitors. nih.govmdpi.comnih.gov The pyrrolidine ring, as found in this compound, is a valuable pharmacophore for building such molecules. While the direct synthesis of a dual BRAF/VEGFR2 inhibitor from this specific starting material is not extensively documented, its structural motifs are highly relevant. The pyrrolidine core provides a three-dimensional framework that can be elaborated to access the ATP-binding sites of kinases, making it a valuable building block for creating libraries of compounds to screen for single or dual kinase inhibitory activity.

Bacterial Cell Division Inhibitors

Inhibiting bacterial cell division is a proven mechanism for antibacterial agents. Key targets in this process include the enzymes responsible for cell wall synthesis, such as penicillin-binding proteins (PBPs), and those involved in DNA replication, like DNA gyrase and topoisomerase IV. nih.gov

The pyrrolidine core is a key feature in several novel classes of bacterial cell division inhibitors. A high-throughput screening campaign identified compounds with a pyrrolidine-2,3-dione (B1313883) core as inhibitors of P. aeruginosa PBP3, an essential enzyme for cell wall biosynthesis. nih.gov Further research has shown that 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives are effective inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.govfrontiersin.org For example, one such compound with a 4-chlorophenyl group displayed an IC₅₀ of 120 ± 10 nM against E. coli DNA gyrase. nih.govfrontiersin.org These findings underscore the value of the pyrrolidine scaffold, and by extension versatile intermediates like this compound, in the development of new antibiotics that disrupt fundamental bacterial processes. nih.govresearchgate.net

Anticonvulsant Compounds (e.g., Pyrrolidine-2,5-dione-acetamides)

The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in the field of anticonvulsant drug discovery. Building upon this core, researchers have developed hybrid molecules that merge structural features of known antiepileptic drugs (AEDs) to achieve a broader spectrum of activity. nih.gov These compounds are often synthesized from pyrrolidine precursors and evaluated in preclinical seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor (6 Hz) seizure tests. nih.govmdpi.comsemanticscholar.org

A series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have demonstrated significant anticonvulsant properties. semanticscholar.org In one study, structural modifications led to the identification of compound 14 (see Table of Compounds), which exhibited potent, broad-spectrum activity. mdpi.com This compound was also effective in models of tonic, neurogenic, and neuropathic pain, suggesting a complex mechanism of action that may involve the inhibition of voltage-sensitive sodium and calcium channels as well as TRPV1 receptor antagonism. mdpi.com The synthesis of these molecules often involves the cyclization of amido-acid precursors, which can be derived from functionalized pyrrolidines. mdpi.com

| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) | Rotarod Test TD₅₀ (mg/kg) | Reference(s) |

|---|---|---|---|---|

| Compound 30 | 45.6 | 39.5 | 162.4 | semanticscholar.org |

| Compound 22 | 23.7 | 23.7 | >300 | |

| (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | 68.30 | 23.51 | >300 | mdpi.com |

Antitumor/Anticancer Agents (e.g., Galloyl Pyrrolidine Derivatives, Spiro[pyrrolidine-3,3′-oxindoles])

The pyrrolidine scaffold is integral to the development of novel anticancer agents, lending itself to the creation of complex architectures like galloyl derivatives and spiro-fused systems.

Galloyl Pyrrolidine Derivatives: A series of novel galloyl pyrrolidine derivatives have been synthesized and evaluated as potential anti-tumor agents targeting gelatinases (MMP-2 and MMP-9), enzymes implicated in tumor metastasis. nih.gov Structure-activity relationship studies revealed that flexible side chains at the C4 position of the pyrrolidine ring enhance activity. The research identified (2S,4S)-4-(3-(3,4-dimethoxyphenyl)acrylamido)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)pyrrolidine-2-carboxamide as a particularly potent inhibitor with an IC₅₀ value of 0.9 nM. nih.gov In vivo studies on mice with H22 tumor cells showed that these derivatives could significantly inhibit metastasis without notable toxic effects. nih.gov

Spiro[pyrrolidine-3,3′-oxindoles]: This complex heterocyclic system is a core motif in many biologically active alkaloids and has been a focus for the synthesis of new anticancer compounds. nih.gov These molecules are often synthesized via multicomponent [3+2] cycloaddition reactions, an efficient method for generating molecular complexity. rsc.orgrsc.org A library of compounds with the spiro[pyrrolidine-3,3′-oxindole] framework demonstrated significant inhibitory activity against MCF-7 breast cancer cells, inducing cell death through apoptosis. nih.gov Further investigation into the mechanism of the most potent compound from this library identified histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular targets. nih.gov Other synthesized spirooxindole analogues have shown broad activity against liver (HepG2), breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. rsc.orgmdpi.com

| Compound Class | Example Compound | Target/Mechanism | Activity | Reference(s) |

|---|---|---|---|---|

| Galloyl Pyrrolidine Derivative | Compound 18 | Gelatinase (MMP-2, -9) Inhibition | IC₅₀ = 0.9 nM | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindole] | Compound 5l (from study) | HDAC2 and Prohibitin 2 Binding; Apoptosis Induction | Low micromolar EC₅₀ in MCF-7 cells | nih.gov |

| Spirooxindole-pyrrolidine | Compound 5g (from study) | Antiproliferative | Potent against HepG2, MCF-7, HCT-116 cells | mdpi.com |

Glycosidase Inhibitors

Pyrrolidine-based structures, mimicking the shape and charge of the transition state of glycosidic bond cleavage, are effective scaffolds for glycosidase inhibitors. A systematic study involving the synthesis of stereoisomeric pyrrolidine analogues of pochonicine, a known inhibitor, was conducted to explore their activity. nih.gov Among the synthesized N-acetylamino pyrrolidine analogues, only those with specific stereochemical configurations (2,5-dideoxy-2,5-imino-d-mannitol and pochonicine configurations) showed potent inhibition of β-N-acetylhexosaminidases (β-HexNAcases). nih.gov This highlights the critical importance of both the N-acetylamino group and the precise stereochemistry of the pyrrolidine ring for effective enzyme inhibition. nih.gov

α-Glucosidase and α-Amylase Inhibitors for Type 2 Diabetes Mellitus

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Pyrrolidine derivatives have emerged as promising candidates for this purpose. nih.gov

N-substituted-acetylpyrrolidine derivatives have been synthesized and evaluated for their inhibitory potential. nih.govmui.ac.ir Studies showed that compounds like N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine exhibited significant inhibitory activity against α-glucosidase, with the former showing a particularly low IC₅₀ value. nih.govmui.ac.irresearchgate.net Kinetic studies revealed a mixed-type inhibition mechanism for these compounds. mui.ac.irresearchgate.net More recent work has focused on coupling N-Boc-proline (a pyrrolidine derivative) with various aromatic amines to generate inhibitors. nih.gov Subsequent removal of the Boc group was found to influence the inhibitory activity, demonstrating that the pyrrolidine core can be systematically modified to optimize potency against these key diabetic enzyme targets. nih.gov

| Compound | Target Enzyme | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 mM | nih.govmui.ac.irresearchgate.net |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 mM | nih.govmui.ac.irresearchgate.net |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 mM | nih.gov |

| N-(4-methoxyphenyl)-pyrrolidine-2-carboxamide (3g) | α-Glucosidase | 18.04 µg/mL | nih.gov |

| N-(4-methoxyphenyl)-pyrrolidine-2-carboxamide (3g) | α-Amylase | 26.24 µg/mL | nih.gov |

Unichiral Analogues for α4β2 Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant nAChR subtype in the brain and a major target for treating CNS disorders. mdpi.com The N-methyl-pyrrolidine moiety of nicotine (B1678760) is a critical pharmacophore for binding to this receptor. nih.gov Consequently, chiral pyrrolidine derivatives are key intermediates for synthesizing novel α4β2 nAChR modulators.

The α4β2 receptor can exist in different stoichiometries, primarily the high-sensitivity (α4)₂(β2)₃ and low-sensitivity (α4)₃(β2)₂ forms, which possess distinct pharmacological properties. nih.govunimi.it The (α4)₃(β2)₂ subtype contains a unique agonist-binding site at the α4/α4 subunit interface. nih.gov Researchers have designed unichiral pyrrolidine-based analogues to selectively target these different receptor forms. For instance, benzofuran (B130515) and benzodioxane derivatives bearing an N-methyl-2-pyrrolidinyl group have been synthesized and shown to have high affinity and selectivity for the α4β2 nAChR over other subtypes like α3β4. unimi.it Subtle structural changes to the pyrrolidine-based scaffold can dramatically alter the activity profile, allowing for the development of ligands that selectively activate one stoichiometry over the other. unimi.it

Role in Peptide Synthesis and Peptide-Based Therapeutics

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary protecting group for the N-terminus of an amino acid. libretexts.orgyoutube.com In the context of this compound, the Boc group on the pyrrolidine nitrogen plays the same crucial role. This protection is essential during the step-wise assembly of peptide chains, a process known as solid-phase peptide synthesis (SPPS). chempep.comnih.gov

In Boc-based SPPS, an N-Boc protected amino acid is coupled to a growing peptide chain anchored to a solid resin. chempep.com The Boc group prevents the N-terminus from engaging in unwanted side reactions during the amide bond formation, which is typically mediated by a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). thieme-connect.de Once the coupling is complete, the Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to expose a new N-terminal amine. libretexts.orgchempep.com This deprotected amine is then ready to be coupled with the next N-Boc protected amino acid in the sequence. This cycle of coupling and deprotection is repeated until the desired peptide is synthesized. Therefore, Boc-protected pyrrolidine scaffolds are valuable building blocks, especially for incorporating proline analogues or other specialized, non-natural amino acids into peptide-based therapeutics.

Contribution to the Total Synthesis of Complex Natural Products and Analogues (e.g., Kainic Acid)

The synthesis of complex, stereochemically rich natural products often requires intricate strategies where chiral building blocks are assembled with high precision. Functionalized pyrrolidines are vital intermediates in many such total syntheses. A prominent example is the synthesis of (-)-kainic acid, a potent neuroexcitatory amino acid containing a trisubstituted pyrrolidine core.

Several total syntheses of (-)-kainic acid have been reported, each relying on a clever strategy to construct the functionalized pyrrolidine ring. One approach involves a ring-closing metathesis followed by an intramolecular Michael addition to form the core structure with high diastereoselectivity. nih.gov Another strategy utilizes a [3+2] cycloaddition of an azomethine ylide to build the cis-3,4-disubstituted pyrrolidine ring. nih.gov A crucial step in this latter synthesis was the regioselective and stereoselective introduction of a carboxyl group at the C-2 position via lithiation of the pyrrolidine ring in the presence of a chiral ligand. nih.gov These examples underscore how chiral pyrrolidine intermediates, derived from precursors like this compound, are instrumental in achieving the stereocontrolled synthesis of complex natural products.

Precursor for Advanced Building Blocks in Material Science and Agrochemistry

The potential for this compound to serve as a precursor in these fields lies in the chemical transformations that can be performed on its functional groups. The ketone of the acetyl group and the protected amine of the pyrrolidine ring are chemical handles that can be strategically manipulated to build more complex scaffolds.

Potential Applications in Material Science:

In material science, chiral building blocks are of interest for the development of materials with specific optical or electronic properties. For instance, chiral pyrrolidine derivatives can be incorporated into polymers or liquid crystals. The stereocenter of this compound could be used to induce chirality in macromolecular structures.

Potential Applications in Agrochemistry:

In the field of agrochemistry, the pyrrolidine scaffold is found in a number of biologically active compounds, including some pesticides and herbicides. The development of new agrochemicals often focuses on compounds with high efficacy and stereospecificity to minimize off-target effects. The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure agrochemical candidates.

While direct applications of this compound as a precursor in these fields are not yet widely reported in scientific literature, the principles of organic synthesis suggest several pathways for its conversion into advanced building blocks. The following table outlines some potential transformations and the resulting functional groups that could be of interest for material science and agrochemical synthesis.

Table 1: Potential Transformations of this compound for Novel Building Blocks

| Starting Material | Reagents and Conditions | Resulting Functional Group/Building Block | Potential Application Area |

| This compound | 1. Reduction (e.g., NaBH₄) 2. Further functionalization of the resulting alcohol | Chiral secondary alcohol | Precursor for chiral ligands, polymers |

| This compound | 1. Wittig reaction or Horner-Wadsworth-Emmons reaction | Alkene | Monomer for polymerization, precursor for further cycloadditions |

| This compound | 1. Baeyer-Villiger oxidation | Ester | Precursor for chiral polyesters or other functional polymers |

| This compound | 1. Removal of Boc protecting group (e.g., TFA) 2. Reductive amination or acylation of the secondary amine | Substituted pyrrolidine | Scaffold for agrochemical candidates |

The exploration of this compound in material science and agrochemistry represents a promising frontier. Its established synthesis and chiral purity make it a valuable starting point for the design and synthesis of novel, high-value molecules in these fields. Further research is needed to fully realize its potential as a precursor for advanced building blocks beyond its current primary use in drug discovery.

Mechanistic and Stereochemical Investigations Involving S 3 Acetyl 1 Boc Pyrrolidine

Elucidation of Stereoselectivity in Pyrrolidine (B122466) Ring Formation and Derivatization

The stereoselective synthesis of substituted pyrrolidines, including derivatives of (S)-3-Acetyl-1-Boc-pyrrolidine, is paramount for accessing specific, biologically active isomers. acs.org Synthetic strategies are generally categorized into two main approaches: the derivatization of existing chiral pyrrolidine precursors, such as proline or 4-hydroxyproline, or the stereoselective cyclization of acyclic starting materials. mdpi.com

The functionalization of readily available, optically pure cyclic precursors like L-proline is a common strategy. mdpi.com However, creating new stereocenters on the pyrrolidine ring requires precise control. Palladium-catalyzed reactions, for example, have been developed for the synthesis of N-Boc-protected pyrrolidines from γ-(N-Boc-amino) alkenes and aryl bromides, proceeding with high levels of diastereoselectivity by forming two bonds in a single step. organic-chemistry.orgumich.edu The stereochemistry of the resulting products, such as the cis or trans relationship between substituents, can be definitively assigned using nuclear magnetic resonance (NMR) techniques, specifically through the observation of nuclear Overhauser effect (nOe) signals. umich.edu

Another powerful method involves the stereoselective reductive amination of ketone precursors. The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), has been shown to be critical for the success of reductive amination with pyrrolidine and sodium cyanoborohydride (NaBH₃CN). nih.gov The diastereoselectivity of this transformation can be significantly influenced by the nature of the substituents on the ketone, with bulky groups leading to higher diastereomeric ratios. nih.gov

Furthermore, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems over rhodium catalysts offers an effective route to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net This process can generate up to four new stereocenters, with the reaction likely proceeding through a two-step sequence. The initial reduction of an exocyclic C=X bond creates a primary stereocenter that directs the subsequent hydrogenation of the pyrrole ring. researchgate.net

| Method | Key Reagents/Catalysts | Stereochemical Control Element | Typical Outcome | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd Catalyst, Aryl Bromide | Coordination to catalyst during bond formation | High diastereoselectivity in N-Boc-pyrrolidines | organic-chemistry.org |

| Reductive Amination | Ti(OiPr)₄, NaBH₃CN | Lewis acid coordination and steric hindrance | Diastereoselectivity >95:5 for bulky substrates | nih.gov |

| Heterogeneous Hydrogenation | Rh/Al₂O₃ or Rh/C | Initial stereocenter directs subsequent reduction | Excellent diastereoselectivity (up to 95% de) | researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenyl dipolarophiles | Geometry of the dipole and dipolarophile | High regio- and stereoselectivity | nih.gov |

Understanding Reaction Pathways and Intermediates in Synthetic Transformations

The synthetic utility of this compound and related structures is defined by the reaction pathways they can undergo. A detailed understanding of these pathways and the transient species involved is essential for optimizing reaction conditions and predicting product outcomes.

Multi-component reactions provide an efficient means to construct complex pyrrolidine structures. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones can be achieved through a three-component reaction. beilstein-journals.org Mechanistic studies suggest this proceeds via an acid-catalyzed condensation to form a protonated iminium species. This electrophilic intermediate is then attacked by an enol derivative, acting as the nucleophile, to generate a key acyclic intermediate which subsequently cyclizes to form the pyrrolidinone ring. beilstein-journals.org

Unconventional reaction pathways have also been observed. In an attempt to perform a thermal Curtius rearrangement on N-Boc-protected quaternary proline derivatives, an "interrupted" rearrangement occurred. acs.org Instead of the expected isocyanate, the reaction yielded ring-opened ketones and unsaturated pyrrolidines. This outcome is rationalized by the formation of a key N-acyliminium species as a postulated intermediate, whose stability and subsequent reaction path are dictated by the nature of the substituent on the quaternary carbon. acs.org

Stepwise synthetic sequences often rely on the controlled formation and reaction of specific intermediates. A reliable route to 2-acetyl-1-pyrroline, a related structural analog, was developed starting from α-methyl N-Boc-L-glutamate. acs.org The pathway involves several distinct steps:

Selective reduction of a carboxyl group to an alcohol.

Boc deprotection and intramolecular nucleophilic substitution to form the pyrrolidine ring.

A chlorination-elimination sequence using tert-butyl hypochlorite (B82951) to generate the crucial intermediate, 2-(methoxycarbonyl)-1-pyrroline.

Finally, a Grignard reaction with methylmagnesium bromide (CH₃MgBr) converts the methoxycarbonyl group into the target acetyl group. acs.org

This highlights how the Boc protecting group can be strategically removed to allow for cyclization, and how the resulting pyrrolidine core can be further elaborated through stable, isolable intermediates.

| Transformation | Proposed Intermediate(s) | Governing Factors | Final Product Type | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Iminium salt, Enol derivative | Acid catalysis, Nucleophilicity of enol | Pyrrolidine-2,3-dione (B1313883) | beilstein-journals.org |

| Interrupted Curtius Rearrangement | N-Acyliminium species | Stability of the acyliminium ion | Acyclic Ketone or Unsaturated Pyrrolidine | acs.org |

| Stepwise Synthesis from Glutamate | 2-(Methoxycarbonyl)-1-pyrroline | Controlled sequence of protection/deprotection | 2-Acetyl-1-pyrroline | acs.org |

| Lactamization | Intramolecular amine attack on ester | Proximity of nucleophile and electrophile | Bicyclic lactam | psu.edu |

Conformational Analysis of Boc-Protected Pyrrolidines and its Synthetic Implications

The non-planar nature of the saturated pyrrolidine ring is a defining characteristic that has profound implications for its reactivity and stereochemical behavior. The ring is not static but undergoes a rapid, low-energy conformational interconversion known as "pseudorotation". nih.gov This flexibility is, however, constrained by substituents on the ring and by the N-Boc protecting group.

The pyrrolidine ring of proline and its derivatives predominantly adopts two distinct puckered conformations, or "pucker modes": Cγ-exo (up pucker) and Cγ-endo (down pucker). nih.govnih.gov The equilibrium between these two conformers is strongly influenced by the nature and stereochemistry of substituents, particularly at the C-4 position. nih.gov

Electronegative Substituents : An electronegative substituent in the trans configuration (like in 4(R)-hydroxy-L-proline) favors the Cγ-exo pucker. Conversely, a cis electronegative substituent promotes the Cγ-endo pucker. nih.gov

Sterically Demanding Substituents : A bulky group, such as a tert-butyl group, strongly favors a pseudoequatorial orientation. This steric demand can override the electronic effects, causing a trans-4-tert-butyl group to lock the ring in an endo pucker and a cis-4-tert-butyl group to induce an exo pucker—the opposite of the effect seen with electronegative groups. nih.gov

The N-Boc protecting group plays a crucial role in this conformational landscape. It significantly restricts the ring's flexibility, favoring specific twist (T) conformations over envelope (E) forms. The bulky tert-butyl moiety of the Boc group orients itself to minimize steric repulsion with adjacent substituents. Furthermore, the presence of tertiary amide bonds, such as the one formed upon acylation of the pyrrolidine nitrogen, can lead to the existence of multiple conformers in solution due to the relatively low energy barrier for cis/trans isomerization. frontiersin.org This conformational control is a key synthetic implication, as the fixed spatial arrangement of substituents on the rigidified ring dictates their accessibility and can direct the stereochemical outcome of further reactions. nih.govnih.gov

| Substituent at C-4 | Configuration (relative to C-2) | Favored Pucker Mode | Controlling Factor | Reference |

|---|---|---|---|---|

| Electronegative (e.g., -OH) | trans | Cγ-exo | Electronic (Gauche effect) | nih.gov |

| Electronegative (e.g., -F) | cis | Cγ-endo | Electronic (Gauche effect) | nih.gov |

| Sterically Demanding (e.g., -tBu) | trans | Cγ-endo | Steric (Pseudoequatorial preference) | nih.gov |

| Sterically Demanding (e.g., -tBu) | cis | Cγ-exo | Steric (Pseudoequatorial preference) | nih.gov |

Future Prospects and Emerging Research Areas for S 3 Acetyl 1 Boc Pyrrolidine

Exploration of New Asymmetric Synthetic Methodologies for Enhanced Efficiency

The synthesis of enantiomerically pure pyrrolidines is a central theme in organic chemistry. researchgate.net Future research aims to develop more efficient and sustainable methods for producing (S)-3-Acetyl-1-Boc-pyrrolidine and related structures.

Organocatalysis stands out as a powerful tool for creating chiral molecules under mild and environmentally friendly conditions. researchgate.net Recent breakthroughs in asymmetric organocatalysis, particularly methods using proline and its derivatives like diarylprolinol silyl (B83357) ethers, have revolutionized the synthesis of complex molecular architectures. nih.gov Strategies such as [3+2] cycloadditions based on iminium activation, chiral Brønsted acid catalysis, and sequential multi-step or one-pot reactions are being refined to improve yields and stereoselectivity in the construction of polysubstituted pyrrolidines. researchgate.net

Enzyme-catalyzed reactions offer another avenue for enhanced efficiency. unipd.it The use of biocatalysts, such as lipases, for the kinetic resolution of racemic alcohols and amines is an established industrial method. unipd.it Applying these enzymatic approaches to the synthesis of chiral intermediates like this compound could provide highly selective and sustainable manufacturing routes.

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Organocatalysis | Uses small organic molecules (e.g., proline derivatives) as catalysts. researchgate.netnih.gov | Mild reaction conditions, non-toxic, affordable, avoids heavy metals. researchgate.net |

| [3+2] Cycloaddition | A straightforward, one-step approach to forming the pyrrolidine (B122466) ring. researchgate.net | High efficiency and stereochemical control. researchgate.net |

| Enzyme-Catalyzed Resolution | Employs enzymes like lipases to selectively react with one enantiomer. unipd.it | High enantioselectivity, environmentally friendly ("white biotechnology"). unipd.it |

Design and Synthesis of Next-Generation Pyrrolidine-Containing Drug Candidates

The pyrrolidine scaffold is a cornerstone in drug discovery, present in numerous natural products and biologically active compounds. nih.govscbt.commdpi.com this compound serves as a valuable starting material for a new generation of drugs targeting a wide range of diseases.

Current research leverages this compound as a reagent in the synthesis of novel inhibitors for critical biological targets. For instance, it is used to create pyridopyrazine compounds that act as spleen tyrosine kinase (Syk) inhibitors, which have potential for treating inflammatory diseases. srdpharma.com It is also a key component in the synthesis of selective inhibitors of H. influenzae TrmD, an enzyme essential for bacterial tRNA modification. srdpharma.com

The versatility of the pyrrolidine ring allows for its incorporation into drugs for various conditions, from metabolic disorders to viral infections and central nervous system ailments. nih.gov Derivatives are being actively investigated as anti-diabetic agents, such as dipeptidyl peptidase-IV (DPP-IV) inhibitors, as well as α-amylase and α-glucosidase inhibitors. researchgate.netnih.gov Furthermore, patents describe novel pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC), targeting treatments for obesity and type 2 diabetes. google.com

| Therapeutic Target | Drug Candidate Class | Potential Indication | Reference |

| Spleen Tyrosine Kinase (Syk) | Pyridopyrazine Compounds | Inflammatory Diseases | srdpharma.com |

| H. influenzae TrmD | Selective TrmD Inhibitors | Bacterial Infections | srdpharma.com |

| DPP-IV | Gliptins | Type 2 Diabetes | researchgate.net |

| Acetyl-CoA Carboxylase (ACC) | Pyrrolidine Derivatives | Obesity, Type 2 Diabetes | google.com |

| α-Amylase / α-Glucosidase | Pyrrolidine Derivatives | Type 2 Diabetes | nih.gov |

Development of Novel Catalytic Systems for Efficient Derivatization and Functionalization

Modifying the core pyrrolidine structure is key to fine-tuning the pharmacological properties of drug candidates. Research is focused on creating new catalytic methods to derivatize and functionalize this compound with high precision. The nitrogen atom of the pyrrolidine ring is a particularly attractive site for substitution, with a majority of FDA-approved pyrrolidine drugs being modified at this position. nih.gov

A frontier in this area is the use of photoredox catalysis combined with Lewis acids to achieve selective bond cleavage. acs.org Recent studies have shown that this dual catalytic system can enable the reductive cleavage of the typically inert C–N bond in N-benzoyl pyrrolidines. acs.org This groundbreaking method allows the pyrrolidine ring to be opened and converted into other valuable structures like aziridines, γ-lactones, and tetrahydrofurans, dramatically expanding its synthetic utility. acs.org

Metal-catalyzed reactions also continue to provide powerful tools for functionalization. For example, silver-catalyzed carbon dioxide incorporation into related amine structures can lead to the formation of tetramic acids (pyrrolidine-2,4-diones), which are themselves a class of biologically active compounds. mdpi.com

Applications in Chemical Biology and Proteomics Research

Beyond drug synthesis, this compound and its derivatives are emerging as valuable tools in chemical biology and proteomics. These fields use small molecules to study and manipulate biological systems.

One significant application is the development of chiral derivatizing agents for metabolomics. Pyrrolidine-based reagents have been designed to react with specific classes of metabolites, such as carboxylic acids and amines, allowing for their sensitive detection and chiral separation using techniques like mass spectrometry. mdpi.com This is crucial for understanding the role of stereochemistry in biological processes.

Furthermore, isotopically labeled analogues are essential for quantitative proteomics and metabolomics. The synthesis of deuterated versions of related compounds, such as 2-acetyl-1-pyrroline, for use as internal standards in stable isotope dilution assays highlights a key research direction. researchgate.netacs.org Developing similar labeled versions of this compound derivatives would provide critical analytical tools for advanced biological research.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a major advancement in chemical manufacturing, offering improved safety, scalability, and efficiency. The synthesis of pyrrolidine derivatives is well-suited for this technology.

Researchers have successfully developed continuous flow processes for key reactions involving N-Boc-protected proline derivatives. acs.org For example, the Curtius rearrangement, a transformation used to convert carboxylic acids into amines, has been adapted to a flow system, mitigating safety concerns associated with toxic intermediates and exothermic reactions. acs.org Such a system allows for the safe, gram-scale production of valuable pyrrolidine building blocks. acs.org

Flow chemistry is often paired with Design of Experiments (DoE), a statistical method for rapidly optimizing reaction conditions such as temperature, residence time, and reagent ratios. researchgate.net The integration of this compound synthesis into automated flow platforms optimized by DoE will be a key enabler for its efficient and cost-effective production for both research and industrial applications.

Q & A

Q. What are the established synthetic routes for (S)-3-Acetyl-1-Boc-pyrrolidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the pyrrolidine ring. A common approach includes:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride (Boc₂O) and a base like DMAP in dichloromethane (DCM) at 0–25°C .

- Acetylation : Reacting the Boc-protected intermediate with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., Hünig’s base) to install the acetyl group at the 3-position .

Critical parameters include solvent polarity (e.g., DCM vs. THF), reaction time (6–24 hours), and temperature control (0–25°C) to minimize side reactions like over-acetylation or Boc deprotection. Yields range from 65–85%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the Boc protecting group selectively introduced and removed in pyrrolidine derivatives?

- Introduction : Boc protection is achieved using Boc₂O in a two-phase system (aqueous NaHCO₃ and DCM) with catalytic DMAP. The reaction is pH-sensitive, requiring careful buffering to avoid premature hydrolysis .

- Deprotection : The Boc group is cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane). For this compound, trifluoroacetic acid (TFA) is preferred due to its compatibility with the acetyl group. Typical conditions: 20% TFA in DCM, 2 hours at 0°C, followed by neutralization with aqueous NaHCO₃ .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., acetyl group at C3) and stereochemistry. Key signals include the Boc tert-butyl protons (δ 1.4 ppm) and acetyl methyl protons (δ 2.1 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 229.2) and purity (>98%) .

- Chiral Chromatography : To verify enantiomeric excess (ee), chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents are used, referencing standards like (S)-(-)-3-(Boc-amino)pyrrolidine .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position affect the compound’s reactivity and biological activity?

The (S)-configuration at C3 influences both chemical reactivity and interactions with biological targets. For example:

- Reactivity : The spatial arrangement of the acetyl group in the (S)-enantiomer may hinder nucleophilic attacks at C3, reducing side reactions during further functionalization (e.g., amidation) compared to the (R)-form .

- Biological Activity : In drug discovery, the (S)-enantiomer shows higher affinity for certain enzymes (e.g., kinase inhibitors) due to optimal hydrogen bonding with active-site residues. Comparative studies using racemic mixtures vs. enantiopure samples are critical for structure-activity relationship (SAR) analysis .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Discrepancies in yields during scale-up often arise from:

- Mixing Efficiency : Poor solvent diffusion in larger batches can reduce Boc protection efficiency. Solutions include using high-shear mixers or switching to solvents with lower viscosity (e.g., THF instead of DCM) .

- Thermal Gradients : Exothermic reactions (e.g., acetylation) require precise cooling systems. Pilot studies using microreactors or flow chemistry setups can identify optimal temperature profiles .

- Impurity Accumulation : Side products like N-acetylated byproducts are minimized by iterative purification (e.g., recrystallization from ethyl acetate/hexane) and real-time monitoring via inline FTIR .

Q. How can researchers optimize protecting groups in multi-step syntheses involving this compound?

- Orthogonal Protection : Pair Boc with acid-labile groups (e.g., Fmoc) to enable sequential deprotection. For instance, Fmoc at C5 and Boc at N1 allow selective modification of either site .

- Stability Testing : Evaluate Boc stability under varying conditions (e.g., basic hydrolysis, photolysis). Studies show Boc remains intact at pH <10 but degrades rapidly in strong bases (pH >12) .

- Alternative Groups : For harsh reaction conditions, consider thermally stable groups like Alloc (allyloxycarbonyl), though this requires palladium-catalyzed deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.